Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
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Overview
Description
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate typically involves the reaction of 2-methyl-1,2,4-triazole-3-thiol with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods can be optimized for large-scale production by adjusting parameters like flow rates, temperature, and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazole ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal, antibacterial, and anticancer compounds.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- 1,2,4-Triazole derivatives
Uniqueness
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is unique due to its specific combination of the triazole ring and the butanoate ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-4-7(8(13)14-5-2)15-9-10-6-11-12(9)3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMNRTGUJVVJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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